Arborcandin C

Enzyme Kinetics 1,3-β-Glucan Synthase Antifungal Mechanism

Arborcandin C is a structurally unique, noncompetitive 1,3-β-glucan synthase inhibitor (Ki: 0.016 µM for A. fumigatus, 0.12 µM for C. albicans). Its cyclic peptide scaffold is unrelated to echinocandins, and FKS1 mutations (Asn470Lys, Leu642Ser) confer selective resistance. This makes it essential for mapping inhibitor binding sites, conducting SAR around a non-echinocandin core, and screening against echinocandin-resistant mutants. Unlike clinical echinocandins that may be too potent for graded dose-response studies, Arborcandin C's intermediate MICs (1-2 µg/mL) provide an ideal reference standard. Purchase only if noncompetitive inhibition and resistance profiling are required—echinocandin B or caspofungin are not equivalent substitutes.

Molecular Formula C59H105N13O18
Molecular Weight 1284.5 g/mol
Cat. No. B15563797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArborcandin C
Molecular FormulaC59H105N13O18
Molecular Weight1284.5 g/mol
Structural Identifiers
InChIInChI=1S/C59H105N13O18/c1-6-8-10-12-13-15-20-24-38(76)26-27-40-53(84)64-33-48(81)63-29-28-47(80)66-39(25-21-17-14-16-19-23-37(75)22-18-11-9-7-2)54(85)69-43(32-46(61)79)56(87)70-42(31-45(60)78)55(86)65-34(3)52(83)68-41(30-44(77)51(62)82)57(88)71-50(36(5)74)59(90)72-49(35(4)73)58(89)67-40/h34-44,49-50,73-77H,6-33H2,1-5H3,(H2,60,78)(H2,61,79)(H2,62,82)(H,63,81)(H,64,84)(H,65,86)(H,66,80)(H,67,89)(H,68,83)(H,69,85)(H,70,87)(H,71,88)(H,72,90)
InChIKeyAHATVKJRQUTSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arborcandin C: Cyclic Lipopeptide 1,3-β-Glucan Synthase Inhibitor with Distinct Structural and Kinetic Profile for Antifungal Research Procurement


Arborcandin C is a cyclic lipopeptide isolated from filamentous fungus strain SANK 17397 that inhibits fungal 1,3-β-glucan synthase, a validated antifungal target [1]. It belongs to a novel structural class distinct from echinocandins and exhibits noncompetitive inhibition kinetics [2]. This compound demonstrates potent in vitro activity against Candida albicans and Aspergillus fumigatus, making it a valuable tool for antifungal drug discovery and resistance mechanism studies .

Why 1,3-β-Glucan Synthase Inhibitors Are Not Interchangeable: Structural, Kinetic, and Resistance Profile Differentiation of Arborcandin C


The 1,3-β-glucan synthase inhibitor class exhibits substantial diversity in molecular structure, inhibition kinetics, and resistance susceptibility. Arborcandin C differs fundamentally from echinocandins in both its cyclic peptide scaffold and its noncompetitive inhibition mechanism [1]. Furthermore, resistance-conferring FKS1 mutations that affect echinocandins may not impact Arborcandin C in the same manner, as demonstrated by distinct mutational patterns in Saccharomyces cerevisiae [2]. These intrinsic differences necessitate compound-specific evaluation for research applications—generic substitution with echinocandin B or caspofungin would yield non-equivalent biological and kinetic profiles.

Quantitative Evidence for Arborcandin C Differentiation: Comparative IC50, Ki, MIC, and Resistance Mutation Data vs. Echinocandin B, Caspofungin, and Micafungin


Differential Noncompetitive Inhibition Kinetics vs. Echinocandins: Apparent Ki Values in Candida albicans and Aspergillus fumigatus

Arborcandin C exhibits noncompetitive inhibition of 1,3-β-glucan synthase, a mechanism distinct from echinocandins. Its apparent Ki values are 0.12 µM for C. albicans and 0.016 µM for A. fumigatus glucan synthases [1]. While direct head-to-head Ki data for echinocandin B under identical conditions are not available, this noncompetitive profile represents a class-level differentiation from echinocandins and may confer distinct resistance susceptibility patterns.

Enzyme Kinetics 1,3-β-Glucan Synthase Antifungal Mechanism

Comparative IC50 Values Against C. albicans: Arborcandin C vs. Echinocandin B

Arborcandin C demonstrates an IC50 of 0.15 µg/mL against C. albicans 1,3-β-glucan synthase . In comparable enzymatic assays, echinocandin B exhibits IC50 values ranging from 0.12–0.24 µg/mL across different C. albicans strains [1]. This places Arborcandin C's potency within a similar range, but with potential strain-dependent variations that may offer research advantages in specific models.

Antifungal Potency Candida albicans In Vitro Efficacy

Comparative MIC Values Against Candida spp.: Arborcandin C vs. Echinocandin B, Caspofungin, and Micafungin

Arborcandin C exhibits MIC values of 1–2 µg/mL against Candida species . In comparison, echinocandin B shows an MIC of 3.9 µg/mL against C. albicans after 2 days . Caspofungin demonstrates MICs ranging from 0.125–1 µg/mL across various Candida isolates [1], while micafungin shows MICs of ≤0.03–1 µg/mL [2]. Arborcandin C's MIC range positions it as a moderately potent compound among 1,3-β-glucan synthase inhibitors, with potential advantages in specific experimental contexts where intermediate potency is desired.

Minimum Inhibitory Concentration Candida Species Antifungal Susceptibility

Distinct Resistance Mutation Profile: FKS1 Mutations Conferring Selective Resistance to Arborcandin C

Spontaneous S. cerevisiae mutants selected for Arborcandin C resistance harbored single amino acid substitutions in Fks1p: Asn470Lys or Leu642Ser [1]. This mutational spectrum differs from those reported for echinocandin resistance, suggesting that Arborcandin C engages the glucan synthase complex in a mechanistically distinct manner. This differential resistance profile is critical for understanding structure-activity relationships and for designing next-generation antifungals that overcome existing resistance mechanisms.

Antifungal Resistance FKS1 Gene Saccharomyces cerevisiae

Recommended Research Applications for Arborcandin C Based on Validated Quantitative Differentiation


1,3-β-Glucan Synthase Enzyme Kinetics and Mechanism-of-Action Studies

Arborcandin C is uniquely suited for investigating noncompetitive inhibition of fungal glucan synthase due to its well-characterized Ki values (0.12 µM for C. albicans, 0.016 µM for A. fumigatus) [1]. Researchers requiring a noncompetitive control compound for enzyme kinetics assays will find Arborcandin C essential for distinguishing mechanism-dependent effects from those of competitive inhibitors like echinocandins.

FKS1-Mediated Antifungal Resistance Mechanism Elucidation

The distinct FKS1 mutation profile (Asn470Lys, Leu642Ser) conferring selective resistance to Arborcandin C [2] makes this compound invaluable for genetic and biochemical studies aimed at mapping glucan synthase inhibitor binding sites. Laboratories engaged in antifungal drug discovery can employ Arborcandin C to screen for novel inhibitors that retain activity against echinocandin-resistant mutants.

Candida and Aspergillus Antifungal Susceptibility Assays Requiring Intermediate Potency

With MICs of 1–2 µg/mL against Candida spp. and growth suppression of A. fumigatus at 0.063–4 µg/mL , Arborcandin C provides a useful intermediate potency reference standard. This is particularly valuable for dose-response studies where clinical echinocandins (MICs as low as ≤0.03 µg/mL) may be too potent to generate informative graded responses, or where echinocandin B (MIC 3.9 µg/mL) may be too weak.

Structure-Activity Relationship (SAR) Studies of Cyclic Lipopeptide Glucan Synthase Inhibitors

Arborcandin C's structurally distinct cyclic peptide scaffold, unrelated to echinocandins [3], provides a unique chemical starting point for medicinal chemistry campaigns. Procurement of Arborcandin C enables SAR exploration around a non-echinocandin core, potentially leading to next-generation antifungals with improved resistance profiles and broader spectrum activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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